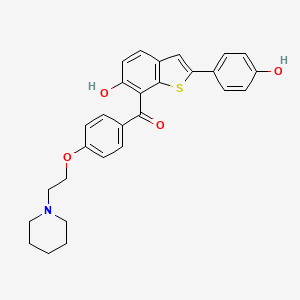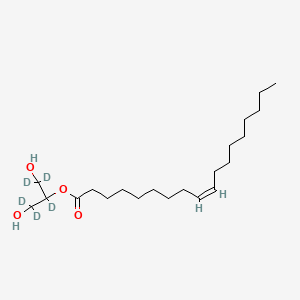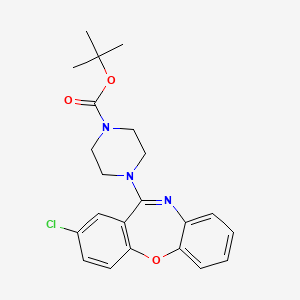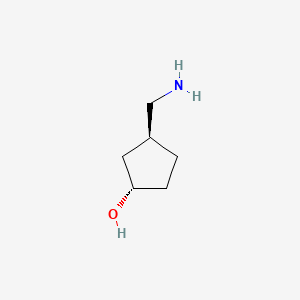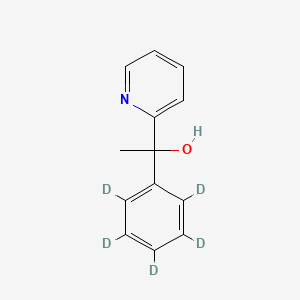
1-Phenyl-1-(2-pyridyl)ethanol-d5
Overview
Description
1-Phenyl-1-(2-pyridyl)ethanol-d5 is a deuterated compound with the molecular formula C13H8D5NO and a molecular weight of 204.28 g/mol . This compound is a stable isotope-labeled analog of 1-Phenyl-1-(2-pyridyl)ethanol, where five hydrogen atoms are replaced by deuterium atoms. It is primarily used in analytical chemistry and research applications, particularly in the development and validation of analytical methods .
Preparation Methods
The synthesis of 1-Phenyl-1-(2-pyridyl)ethanol-d5 typically involves the deuteration of 1-Phenyl-1-(2-pyridyl)ethanol. One common method is the catalytic hydrogenation of the corresponding deuterated precursor . The reaction conditions often include the use of a deuterium gas source and a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure . Industrial production methods may involve large-scale deuteration processes using specialized equipment to ensure high purity and yield .
Chemical Reactions Analysis
1-Phenyl-1-(2-pyridyl)ethanol-d5 undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields the corresponding ketone, while reduction results in the formation of the alcohol .
Scientific Research Applications
1-Phenyl-1-(2-pyridyl)ethanol-d5 has several scientific research applications:
Analytical Chemistry: It is used as a reference standard in the development and validation of analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Pharmaceutical Research: This compound is used in the study of drug metabolism and pharmacokinetics, particularly in the analysis of deuterated drugs and their metabolites.
Environmental Studies: It is employed in the analysis of environmental samples to trace the fate and transport of deuterated compounds in various ecosystems.
Biological Research: Researchers use this compound to study metabolic pathways and enzyme kinetics in biological systems.
Mechanism of Action
The mechanism of action of 1-Phenyl-1-(2-pyridyl)ethanol-d5 is primarily related to its role as a stable isotope-labeled compound. The deuterium atoms in the molecule provide a unique mass signature that can be detected using analytical techniques such as mass spectrometry. This allows researchers to trace the compound and its metabolites in various biological and environmental systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Phenyl-1-(2-pyridyl)ethanol-d5 can be compared with other similar compounds, such as:
1-Phenyl-1-(2-pyridyl)ethanol: The non-deuterated analog, which has similar chemical properties but lacks the unique mass signature provided by the deuterium atoms.
1-Phenyl-1-(2-pyridyl)ethanone: The corresponding ketone, which is formed by the oxidation of 1-Phenyl-1-(2-pyridyl)ethanol.
1-Phenyl-1-(2-pyridyl)ethane: The fully reduced form, which is obtained by the reduction of 1-Phenyl-1-(2-pyridyl)ethanol.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful in analytical and research applications where precise tracing and quantification are required .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3/i2D,3D,4D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWVCNVNOZMFN-ATTUOBAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20858308 | |
| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99430-79-2 | |
| Record name | 1-(~2~H_5_)Phenyl-1-(pyridin-2-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20858308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-tert-Butoxycarbonyl 2-[(3-Methyl-1-oxo)butyl]aniline Oxime](/img/structure/B587855.png)

